2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid
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Overview
Description
2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid is a complex organic compound with a unique structure that includes both naphthalene and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid typically involves the reaction of 5-hydroxy-1,4-dioxonaphthalene with 2-aminobenzoic acid. This reaction is usually carried out in a solvent such as ethanol under reflux conditions for several hours . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- Benzoic acid derivatives : Various substituted benzoic acids with similar structural features.
Uniqueness
2-[(5-Hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid is unique due to its combination of naphthalene and benzoic acid moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-hydroxy-1,4-dioxonaphthalen-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-13-7-3-5-10-15(13)14(20)8-12(16(10)21)18-11-6-2-1-4-9(11)17(22)23/h1-8,18-19H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKCQRHMNIWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)C3=C(C2=O)C=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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